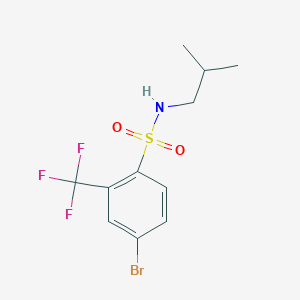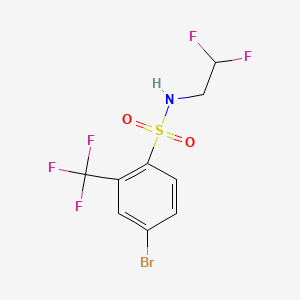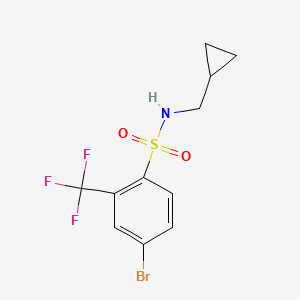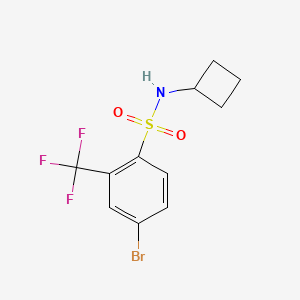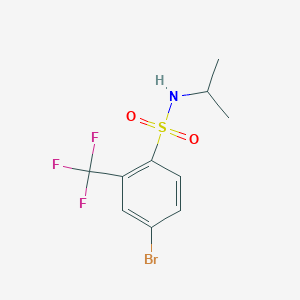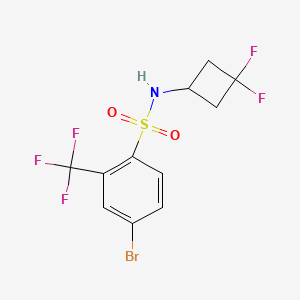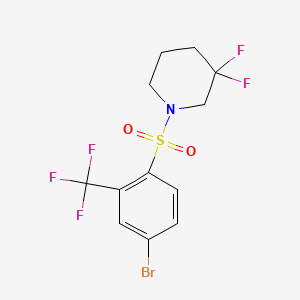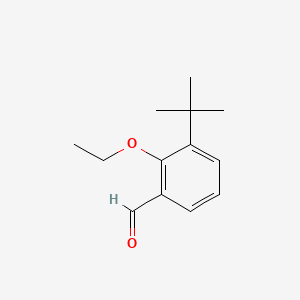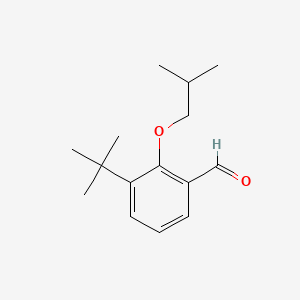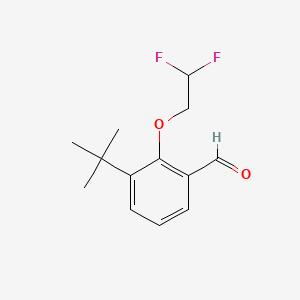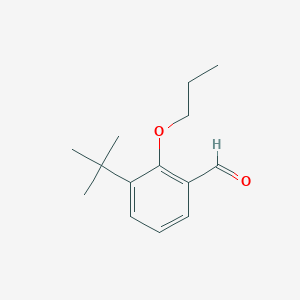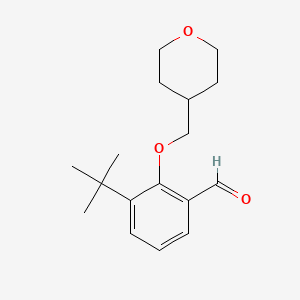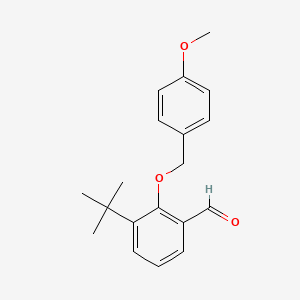
3-tert-Butyl-2-(4-methoxybenzyloxy)benzaldehyde
描述
3-tert-Butyl-2-(4-methoxybenzyloxy)benzaldehyde is an organic compound with a complex structure that includes a tert-butyl group, a methoxybenzyloxy group, and a benzaldehyde moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butyl-2-(4-methoxybenzyloxy)benzaldehyde can be achieved through several methods. One common approach involves the reaction of 3-tert-butyl-4-methoxytoluene with appropriate reagents to introduce the benzaldehyde functionality. This can be done through selective oxidation using catalytic air oxidation, direct electrochemical oxidation, or indirect electrochemical oxidation .
Industrial Production Methods
In industrial settings, the production of this compound typically involves optimized reaction conditions to maximize yield and purity. Factors such as reaction temperature, catalyst concentration, and solvent choice are carefully controlled to achieve the desired product efficiently .
化学反应分析
Types of Reactions
3-tert-Butyl-2-(4-methoxybenzyloxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
科学研究应用
3-tert-Butyl-2-(4-methoxybenzyloxy)benzaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of fine chemicals and as a precursor in material science.
作用机制
The mechanism by which 3-tert-Butyl-2-(4-methoxybenzyloxy)benzaldehyde exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to downstream effects.
相似化合物的比较
Similar Compounds
3-tert-Butyl-4-methoxybenzaldehyde: A closely related compound with similar structural features.
3-tert-Butylbenzaldehyde: Another similar compound, differing by the absence of the methoxybenzyloxy group.
Uniqueness
3-tert-Butyl-2-(4-methoxybenzyloxy)benzaldehyde is unique due to the presence of both the tert-butyl and methoxybenzyloxy groups, which confer distinct chemical properties and reactivity compared to its analogs .
属性
IUPAC Name |
3-tert-butyl-2-[(4-methoxyphenyl)methoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O3/c1-19(2,3)17-7-5-6-15(12-20)18(17)22-13-14-8-10-16(21-4)11-9-14/h5-12H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHYDIVFIVKFJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1OCC2=CC=C(C=C2)OC)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

